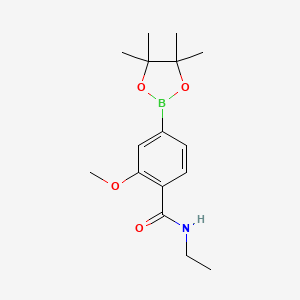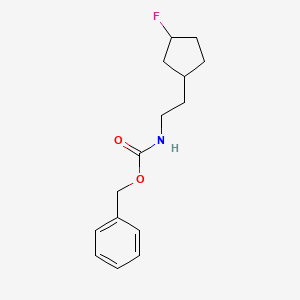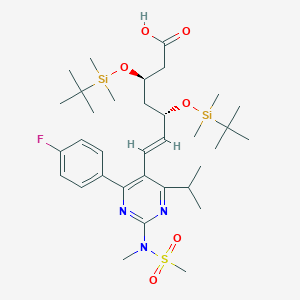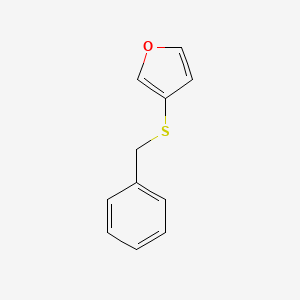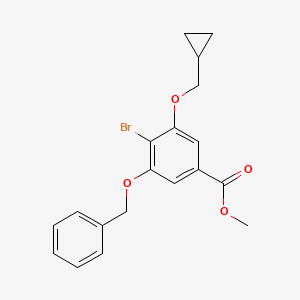![molecular formula C9H8F3NS2 B13722706 [3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid is an organic compound with the molecular formula C9H8F3NS2. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a carbamodithioic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)benzyl]carbamodithioic Acid typically involves the reaction of 3-(trifluoromethyl)benzylamine with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioic acid moiety to thiols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Solvents: Reactions are often carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include trifluoromethyl-substituted benzyl derivatives, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
[3-(Trifluoromethyl)benzyl]carbamodithioic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials science, particularly in the creation of fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of [3-(Trifluoromethyl)benzyl]carbamodithioic Acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often leading to inhibition or activation of specific biochemical pathways. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethylbenzyl structure but lacks the carbamodithioic acid moiety.
Trifluoromethylbenzyl alcohol: Similar in structure but contains a hydroxyl group instead of the carbamodithioic acid.
Trifluoromethylbenzyl chloride: Contains a chloride group, making it more reactive in substitution reactions.
Uniqueness
The presence of both the trifluoromethyl group and the carbamodithioic acid moiety in [3-(Trifluoromethyl)benzyl]carbamodithioic Acid makes it unique
Propriétés
Formule moléculaire |
C9H8F3NS2 |
|---|---|
Poids moléculaire |
251.3 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)phenyl]methylcarbamodithioic acid |
InChI |
InChI=1S/C9H8F3NS2/c10-9(11,12)7-3-1-2-6(4-7)5-13-8(14)15/h1-4H,5H2,(H2,13,14,15) |
Clé InChI |
FFOICAITUQDMGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13722628.png)
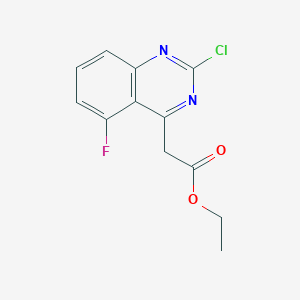
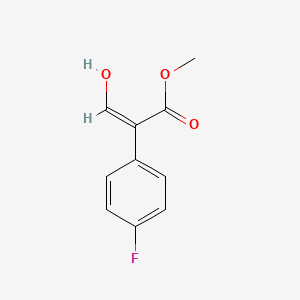


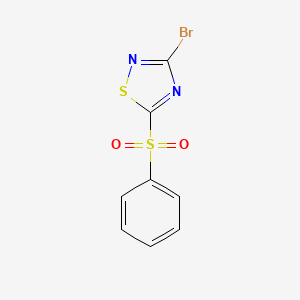
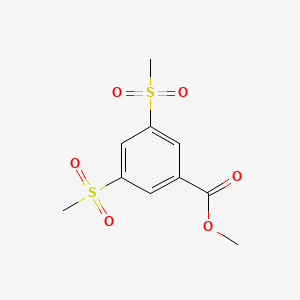
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B13722681.png)
